molecular formula C8H9BrF3N3O2 B12069017 Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate

Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate

Cat. No.: B12069017
M. Wt: 316.08 g/mol
InChI Key: ASWSOFAKRVWYJW-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is a heterocyclic compound that contains a pyrazole ring substituted with amino, bromo, and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Bromination: The pyrazole intermediate is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Amination: The bromo-pyrazole is then subjected to nucleophilic substitution with an amine, such as ammonia or an alkylamine, to introduce the amino group.

    Esterification: Finally, the carboxylic acid group is esterified using ethanol and an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane.

    Amination: Ammonia or alkylamines in ethanol or water.

    Esterification: Ethanol and sulfuric acid.

Major Products

    Substitution: Formation of various substituted pyrazoles.

    Oxidation: Formation of nitro-pyrazole derivatives.

    Hydrolysis: Formation of pyrazole-3-carboxylic acid.

Scientific Research Applications

Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, or anti-microbial properties.

    Agrochemicals: It can be used in the development of pesticides or herbicides.

    Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-4-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate: Similar structure but with a chloro group instead of a bromo group.

    Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester.

Uniqueness

Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is unique due to the combination of its substituents, which can impart specific chemical and biological properties. The presence of the trifluoroethyl group can enhance its stability and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9BrF3N3O2

Molecular Weight

316.08 g/mol

IUPAC Name

ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C8H9BrF3N3O2/c1-2-17-7(16)5-4(9)6(13)15(14-5)3-8(10,11)12/h2-3,13H2,1H3

InChI Key

ASWSOFAKRVWYJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Br)N)CC(F)(F)F

Origin of Product

United States

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